[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid
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Overview
Description
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Mechanism of Action
Target of Action
The compound [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid, also known as 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, has been found to exhibit promising activities against various bacterial and fungal strains . .
Mode of Action
It is structurally similar to imidazole molecules, which are known to have antimicrobial properties . Triazoles, like this compound, are believed to act by a similar mechanism of action as imidazoles but possess advantages over imidazoles due to their slower metabolic rate, oral bioavailability, and lesser effect on human sterol synthesis .
Biochemical Pathways
It is known that triazole derivatives can influence a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Result of Action
The compound has shown promising activities against various bacterial and fungal strains . Some 1,2,4-triazole hybrids have demonstrated weak to high cytotoxic activities against tumor cell lines . .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its antimicrobial properties . The compound’s structure is similar to that of imidazole, which is known to have antimicrobial activity .
Cellular Effects
Some related 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines .
Molecular Mechanism
It is known that triazoles, which are structurally similar to this compound, can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Metabolic Pathways
It is known that triazoles, which are structurally similar to this compound, can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The process begins with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form the potassium dithiocarbazinate salt. This salt undergoes cyclization with hydrazine hydrate to yield the desired triazole derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research due to its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications. These include anticancer, anti-inflammatory, and antiviral activities .
Industry
The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to form stable complexes with metal ions also makes it valuable in catalysis and other industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the presence of the thio-acetic acid moiety provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJHOYDQUYSEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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